molecular formula C7H10O2 B8746209 hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 5745-61-9

hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No. B8746209
Key on ui cas rn: 5745-61-9
M. Wt: 126.15 g/mol
InChI Key: DICZUTMNXOMHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05686487

Procedure details

The compound (52) (12.1 g) was reduced with diisobutylaluminum hydride (1.5M, 65.1 ml) in toluene (500 ml) at -78° C. and the obtained crude product was subjected to silicagel column chromatography to give the titled compound (53). Yield: 11.1 g (91%).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
65.1 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:8][CH2:7]C[CH:5]1[CH2:4]C(=O)[O:2]2.[H-].C([Al+]C[CH:17]([CH3:19])[CH3:18])C(C)C>C1(C)C=CC=CC=1>[CH3:4][CH2:5][CH:1]([OH:2])[CH2:8][CH2:7][CH2:19][CH2:17][CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
C12OC(CC2CCC1)=O
Step Two
Name
Quantity
65.1 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the obtained crude product

Outcomes

Product
Name
Type
product
Smiles
CCC(CCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05686487

Procedure details

The compound (52) (12.1 g) was reduced with diisobutylaluminum hydride (1.5M, 65.1 ml) in toluene (500 ml) at -78° C. and the obtained crude product was subjected to silicagel column chromatography to give the titled compound (53). Yield: 11.1 g (91%).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
65.1 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:8][CH2:7]C[CH:5]1[CH2:4]C(=O)[O:2]2.[H-].C([Al+]C[CH:17]([CH3:19])[CH3:18])C(C)C>C1(C)C=CC=CC=1>[CH3:4][CH2:5][CH:1]([OH:2])[CH2:8][CH2:7][CH2:19][CH2:17][CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
C12OC(CC2CCC1)=O
Step Two
Name
Quantity
65.1 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the obtained crude product

Outcomes

Product
Name
Type
product
Smiles
CCC(CCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.